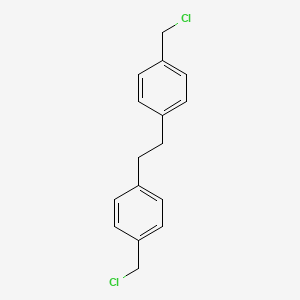

4,4'-Dichlormethyl-bibenzyl

Description

Structure

3D Structure

Properties

CAS No. |

38058-86-5 |

|---|---|

Molecular Formula |

C16H16Cl2 |

Molecular Weight |

279.2 g/mol |

IUPAC Name |

1-(chloromethyl)-4-[2-[4-(chloromethyl)phenyl]ethyl]benzene |

InChI |

InChI=1S/C16H16Cl2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10H,1-2,11-12H2 |

InChI Key |

CHSOWRCULULXEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)CCl)CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Note on Nomenclature: The chemical name 4,4'-Dichloromethyl-bibenzyl was used in the query. However, based on the prevalent data and CAS number 1667-10-3, this guide pertains to 4,4'-Bis(chloromethyl)-1,1'-biphenyl. The key structural difference is the direct bond between the two phenyl rings (biphenyl) rather than an ethane bridge (bibenzyl).

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, geared towards researchers, scientists, and professionals in drug development.

Core Chemical Properties

4,4'-Bis(chloromethyl)-1,1'-biphenyl is a solid organic compound that serves as a versatile intermediate in various chemical syntheses.[1][2][3] Its utility stems from the two reactive chloromethyl groups attached to the biphenyl scaffold.

Physicochemical Data

A summary of the key physicochemical properties of 4,4'-Bis(chloromethyl)-1,1'-biphenyl is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂Cl₂ | [4] |

| Molecular Weight | 251.15 g/mol | [4] |

| CAS Number | 1667-10-3 | [4] |

| Appearance | White to light yellow or light brown solid/powder/crystal | [2][3] |

| Melting Point | 126 °C (decomposes) | [2] |

| Boiling Point | 380 ± 31 °C | [3] |

| Solubility | Soluble in Tetrahydrofuran (THF). Insoluble in water. | [3] |

| LogP | 4.80 | [5] |

Spectral Data

The following table summarizes the available spectral data for 4,4'-Bis(chloromethyl)-1,1'-biphenyl, which are crucial for its identification and characterization.

| Spectrum Type | Key Features/Notes | Source |

| ¹H NMR | Data available from Sigma-Aldrich Co. LLC. | [4] |

| ¹³C NMR | Data available from Sigma-Aldrich Co. LLC. | [4] |

| Mass Spectrometry (GC-MS) | Spectral data is available. | [4][6] |

| Infrared (IR) Spectroscopy (ATR-IR) | Spectral data is available from Aldrich. | [4] |

| Raman Spectroscopy | Spectral data is available. | [4] |

Experimental Protocols

The synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl is primarily achieved through the chloromethylation of biphenyl. Several methods have been reported, with variations in catalysts, solvents, and reaction conditions.

Synthesis via Chloromethylation of Biphenyl

A common and industrially relevant method for the synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl is the Blanc chloromethylation reaction of biphenyl.[7]

Reactants:

-

Biphenyl

-

Paraformaldehyde (as a source of formaldehyde)

-

Hydrogen Chloride (gas)

-

Catalyst (e.g., Zinc Chloride)

-

Solvent (e.g., a novel solvent system or a mixture like cyclohexane and benzene)[7][8]

General Procedure:

-

In a reaction vessel, biphenyl, paraformaldehyde, the catalyst, and the solvent are combined and stirred to form a uniform mixture.[7]

-

Dry hydrogen chloride gas is then passed through the reaction mixture.[7]

-

The reaction is typically carried out at a controlled temperature, for instance, between 25-80°C, for a duration of 25-35 hours.[7]

-

The progress of the reaction can be monitored using techniques like HPLC.[7]

-

Upon completion, the crude product is obtained by washing the reaction mixture with water followed by filtration.[7]

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., acetic acid or a mixture of benzene and ethanol) to yield high-purity 4,4'-Bis(chloromethyl)-1,1'-biphenyl.[7]

A patent describes a method using a novel solvent system that reportedly achieves a yield of over 80% and a purity of over 99%.[7] Another patented method using a mixed solvent of cyclohexane and benzene reports a yield of over 50% and a purity of more than 95% after a single recrystallization.[8]

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=9.5, height=2.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Reactants [label="Reactants:\nBiphenyl, Paraformaldehyde,\nCatalyst (ZnCl₂), Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionVessel [label="Reaction Vessel\n(Stirring)", fillcolor="#FFFFFF", fontcolor="#202124"]; HClGas [label="Dry HCl Gas", fillcolor="#F1F3F4", fontcolor="#202124"]; Chloromethylation [label="Chloromethylation\n(25-80°C, 25-35h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Workup:\nAqueous Wash,\nFiltration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CrudeProduct [label="Crude Product", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="High-Purity\n4,4'-Bis(chloromethyl)-\n1,1'-biphenyl", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Reactants -> ReactionVessel; HClGas -> Chloromethylation; ReactionVessel -> Chloromethylation; Chloromethylation -> Workup; Workup -> CrudeProduct; CrudeProduct -> Purification; Purification -> FinalProduct; } caption: "General workflow for the synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl."

Reactivity and Applications

The reactivity of 4,4'-Bis(chloromethyl)-1,1'-biphenyl is dominated by the two benzylic chloride groups, which are susceptible to nucleophilic substitution reactions. This reactivity makes it a valuable building block in organic synthesis.

A key application is in the synthesis of fluorescent whitening agents.[3][9] It is also used as an intermediate in the production of pharmaceuticals and resins.[3][9] For instance, it is a precursor for the synthesis of 4,4'-dihydroxymethyl-biphenyl.[9] Furthermore, it is used as a reagent in the synthesis of novel double quaternary ammonium salts that exhibit antimicrobial and antifungal activity.[2]

Role in Drug Development and Biological Activity

The biphenyl moiety is a recognized scaffold in medicinal chemistry, appearing in numerous marketed drugs with a wide range of biological activities.[10][11] Biphenyl derivatives have been investigated for their potential as anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral agents.[11][12][13]

The versatility of the biphenyl structure allows for the synthesis of diverse derivatives with varied pharmacological profiles.[1][10] While specific signaling pathways for 4,4'-Bis(chloromethyl)-1,1'-biphenyl are not extensively documented in the available literature, its role as a synthetic intermediate allows for the creation of molecules designed to interact with various biological targets. The general principle involves using the biphenyl core as a scaffold to which different functional groups can be attached to modulate biological activity.

// Nodes Biphenyl [label="Biphenyl Scaffold\n(e.g., 4,4'-Bis(chloromethyl)-1,1'-biphenyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis\n(Functionalization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatives [label="Diverse Biphenyl Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Targets [label="Biological Targets\n(Receptors, Enzymes, etc.)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Activity [label="Pharmacological Activity\n(Anticancer, Anti-inflammatory, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Biphenyl -> Synthesis [label="Starting Material"]; Synthesis -> Derivatives [label="Leads to"]; Derivatives -> Targets [label="Designed to Interact with"]; Targets -> Activity [label="Modulates"]; } caption: "Generalized role of the biphenyl scaffold in drug discovery."

References

- 1. Facile synthesis and biological evaluation of novel symmetrical biphenyls as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 1667-10-3 [chemicalbook.com]

- 3. zjhdchem.com [zjhdchem.com]

- 4. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4’-Bis(chloromethyl)-1,1’-biphenyl | SIELC Technologies [sielc.com]

- 6. 4,4'-Bis(chloromethyl)-1,1'-biphenyl(1667-10-3) MS spectrum [chemicalbook.com]

- 7. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]

- 8. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]

- 9. You are being redirected... [schultzchem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. ijsdr.org [ijsdr.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Bibenzyl and the Synthetic Pathway to its Chloromethylated Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to the Bibenzyl Core Structure

Bibenzyl, systematically known as 1,2-diphenylethane, is an aromatic hydrocarbon that serves as the foundational structure for the target molecule, 4,4'-Dichloromethyl-bibenzyl. It consists of two phenyl rings linked by an ethane bridge. This core is of significant interest in medicinal chemistry and materials science due to its presence in various natural products and its utility as a versatile synthetic scaffold. Understanding the properties of bibenzyl is essential for predicting the characteristics of its derivatives.

Molecular and Physical Properties of Bibenzyl

A summary of the key quantitative data for the bibenzyl molecule is presented below.

| Property | Value |

| Chemical Formula | C₁₄H₁₄ |

| Molecular Weight | 182.26 g/mol |

| CAS Number | 103-29-7 |

| Appearance | White crystalline solid |

| Melting Point | 52-53 °C |

| Boiling Point | 284 °C at 760 mmHg |

| Density | 1.014 g/cm³ at 25 °C |

| Solubility | Insoluble in water; Soluble in ether, carbon disulfide, and hot ethanol. |

| Refractive Index | 1.5704 |

Proposed Synthesis of 4,4'-Dichloromethyl-bibenzyl via Chloromethylation

The introduction of chloromethyl groups onto the bibenzyl scaffold can be achieved through an electrophilic aromatic substitution reaction known as chloromethylation. While a specific protocol for bibenzyl is not documented, a general and effective method involves the in-situ generation of the electrophile from a formaldehyde source and hydrogen chloride, often catalyzed by a Lewis acid.

General Experimental Protocol for Chloromethylation

This protocol is adapted from established procedures for the chloromethylation of other aromatic hydrocarbons.

Materials:

-

Bibenzyl (1,2-diphenylethane)

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (anhydrous)

-

Dichloromethane (or other suitable solvent)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a well-ventilated fume hood, a mixture of bibenzyl and paraformaldehyde is suspended in the chosen solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Anhydrous zinc chloride is added to the suspension.

-

Concentrated hydrochloric acid is added dropwise to the stirring mixture.

-

The reaction mixture is heated to a moderate temperature (e.g., 40-60 °C) and stirred for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a separatory funnel containing cold water.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 4,4'-Dichloromethyl-bibenzyl can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathway

The logical flow of the proposed synthesis can be represented as a straightforward workflow.

Potential Signaling Pathways and Applications

Given the lack of specific biological data for 4,4'-Dichloromethyl-bibenzyl, its potential applications can be inferred from the properties of the bibenzyl core and the reactive nature of the chloromethyl groups. Bibenzyl derivatives are known to possess a range of biological activities, and the introduction of reactive chloromethyl groups could allow for its use as a covalent linker or building block in the synthesis of more complex molecules with potential therapeutic applications.

The logical relationship for its potential use in drug development is outlined below.

Conclusion

While 4,4'-Dichloromethyl-bibenzyl is not a widely characterized compound, its synthesis is theoretically straightforward via the chloromethylation of the parent bibenzyl molecule. The bibenzyl core provides a robust and versatile platform for the development of new chemical entities. The addition of reactive chloromethyl groups at the 4 and 4' positions would create a valuable bifunctional intermediate for applications in medicinal chemistry and materials science. Further research is warranted to synthesize and characterize this molecule to fully explore its potential.

A Technical Guide to the Synthesis of Bibenzyl Derivatives for Research and Drug Development

For Immediate Release

This whitepaper provides an in-depth technical guide on the core synthetic methodologies for preparing bibenzyl derivatives, a class of compounds with significant therapeutic potential. Bibenzyls are naturally occurring molecules found in various plants and bryophytes, exhibiting a wide range of biological activities, including antioxidant, neuroprotective, anti-inflammatory, and antitumor effects.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.

Core Synthetic Strategies

The synthesis of the bibenzyl scaffold, characterized by a 1,2-diphenylethane framework, can be achieved through several key disconnection approaches. These primarily involve either the direct coupling of two benzyl-type precursors (C6-C1 + C1-C6) or the formation of a stilbene intermediate followed by reduction of the double bond (C6-C=C-C6 → C6-C-C-C6). This guide will focus on modern and classical methods that exemplify these strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions offer a versatile and efficient means to construct the bibenzyl core with high functional group tolerance.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of bibenzyl synthesis, it typically involves the coupling of a benzyl halide with a benzylboronic acid derivative or vice-versa. A related and well-documented procedure is the coupling of a benzyl halide with an aryltrifluoroborate, which provides a good model for bibenzyl synthesis.

Experimental Protocol: Synthesis of Diphenylmethane (as a model for Bibenzyl core synthesis)

A solution of potassium phenyltrifluoroborate (98.4 mg, 0.5 mmol), cesium carbonate (Cs₂CO₃, 489 mg, 1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (8 mg, 0.01 mmol) in a 10:1 mixture of THF/H₂O (5 mL) is prepared in a sealed tube under a nitrogen atmosphere. Benzyl bromide (90 mg, 0.5 mmol) is added, and the reaction mixture is stirred at 77 °C for 23 hours. After cooling to room temperature, the mixture is diluted with water (2 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried, and the solvent is removed in vacuo. The crude product is then purified by silica gel column chromatography.[1]

Table 1: Suzuki-Miyaura Coupling of Benzyl Bromides with Potassium Aryltrifluoroborates [1]

| Entry | Benzyl Bromide | Aryltrifluoroborate | Yield (%) |

| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | 84 |

| 2 | 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | 95 |

| 3 | 4-Chlorobenzyl bromide | Potassium phenyltrifluoroborate | 89 |

| 4 | Benzyl bromide | Potassium 4-methoxyphenyltrifluoroborate | 82 |

The Mizoroki-Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene. For bibenzyl synthesis, this involves the formation of a stilbene intermediate by reacting an aryl halide with styrene, followed by the reduction of the resulting double bond.

Experimental Protocol: Synthesis of trans-Stilbene via Heck Reaction

In a reaction vessel, bromobenzene (1 mmol), styrene (1 mmol), potassium carbonate (K₂CO₃, 2 mmol), and a palladium precatalyst (2 mol %) are mixed in DMF (1 mL). The mixture is heated to 60 °C and stirred. Upon completion of the reaction, the mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude trans-stilbene is then purified by chromatography or recrystallization.[1]

Table 2: Heck Reaction of Aryl Halides with Styrene [1]

| Entry | Aryl Halide | Olefin | Base | Catalyst Loading (mol%) | Yield of Stilbene (%) |

| 1 | Bromobenzene | Styrene | K₂CO₃ | 2 | 92 |

| 2 | 4-Bromoacetophenone | Styrene | K₂CO₃ | 2 | 95 |

| 3 | 4-Bromotoluene | Styrene | K₂CO₃ | 2 | 88 |

Reduction of Stilbenes

Once the stilbene core is synthesized, the central double bond must be reduced to yield the bibenzyl structure. Various methods can achieve this, including catalytic hydrogenation and chemical reduction.

Experimental Protocol: Reduction of Stilbene with Zn-NiCl₂·6H₂O

To a solution of stilbene (1.8 g, 0.01 mole) in methanol (60.0 mL), zinc dust (7.8 g, 0.12 mole) and NiCl₂·6H₂O (7.13 g, 0.03 mole) are added in portions with stirring. The reaction mixture is then refluxed for 1.5 hours. After refluxing, the hot reaction mixture is filtered to remove any unreacted stilbene. The residue is washed with methanol. Inorganic salts are dissolved in water, and the bibenzyl product is extracted with ether. The ether layer is separated, dried, and the solvent is recovered to yield crude bibenzyl, which can be recrystallized from hot alcohol. This method resulted in a 74.1% yield of pure bibenzyl.

Table 3: Comparison of Stilbene Reduction Methods

| Method | Reducing Agent | Yield of Bibenzyl (%) |

| Scheme IVa | Zn-NiCl₂·6H₂O in methanol | 74.1 |

| Scheme IVb | Vitride reagent in toluene | 55 |

Modern Wurtz-Type Homo-Coupling

The classical Wurtz reaction, involving the coupling of two alkyl halides with sodium metal, has been largely superseded by more efficient and safer methods. A modern, green alternative is the use of heterogeneous photocatalysis for the homo-coupling of benzyl chlorides.

Experimental Protocol: Photocatalytic Homo-coupling of Benzyl Chloride

A robust heterogeneous photocatalyst (Cu/ZnO) is used to drive the homo-coupling of benzyl chloride. The reaction achieves a high selectivity for bibenzyl (93%) and a yield of 92% at room temperature.[3] This photocatalytic process has been validated for the C-C coupling of various benzylic chlorides, all with high yields.[3]

Table 4: Photocatalytic Homo-Coupling of Benzylic Chlorides [3]

| Entry | Substrate | Yield of Bibenzyl (%) |

| 1 | Benzyl chloride | 92 |

| 2 | 4-Methylbenzyl chloride | 95 |

| 3 | 4-Chlorobenzyl chloride | 90 |

Visualizing Workflows and Pathways

To better illustrate the processes involved in the synthesis and potential biological action of bibenzyl derivatives, the following diagrams have been generated using Graphviz.

References

- 1. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 2. sctunisie.org [sctunisie.org]

- 3. Effective Activation of Strong C−Cl Bonds for Highly Selective Photosynthesis of Bibenzyl via Homo‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties and Synthesis of Chloromethylated Biphenyls and Diphenylethanes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "4,4'-bis(chloromethyl)-1,2-diphenylethane" did not yield specific results for a compound with this exact name and structure in publicly available chemical databases and literature. It is possible that this name is erroneous or refers to a novel, uncharacterized compound. This guide therefore focuses on two closely related and well-documented compounds: 4,4'-Bis(chloromethyl)-1,1'-biphenyl and 4-(Chloromethyl)-1,2-diphenylethane . The extensive data available for the former suggests it may be the compound of interest for researchers in drug development.

4,4'-Bis(chloromethyl)-1,1'-biphenyl: A Versatile Intermediate

4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMB) is a key intermediate in the synthesis of a variety of organic compounds, including fluorescent whitening agents and pharmaceutical agents.[1][2] Its bifunctional nature, with two reactive chloromethyl groups on a stable biphenyl core, makes it a valuable building block in medicinal chemistry and materials science.[1][3]

Physical and Chemical Properties

The physical and chemical properties of 4,4'-Bis(chloromethyl)-1,1'-biphenyl are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂Cl₂ | [4] |

| Molecular Weight | 251.15 g/mol | [4][5] |

| Appearance | White to off-white or light brown solid/powder | [2][6] |

| Melting Point | 126 °C (with decomposition) | [2][6] |

| Boiling Point | 184 °C at 0.2 mmHg | [2][6] |

| Density | ~1.195 g/cm³ | [2][6] |

| Solubility | Soluble in Tetrahydrofuran (THF). Minimal solubility in water (200 ng/L at 20°C). | [2] |

| Vapor Pressure | 1.23E-05 mmHg at 25 °C | [6] |

| Flash Point | 196.3 °C | [6] |

| Refractive Index | 1.584 | [6] |

| CAS Number | 1667-10-3 | [4] |

Experimental Protocols: Synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl

The primary method for synthesizing BCMB is through the chloromethylation of biphenyl. Several variations of this protocol exist, with differences in solvents, catalysts, and reaction conditions. Below are detailed methodologies from published literature and patents.

Protocol 1: Chloromethylation using a Novel Solvent System

This method describes the preparation of high-purity BCMB.

-

Materials:

-

Chlorobenzene (1.50 mol)

-

Formic acid (1.00 mol)

-

Biphenyl (1.00 mol)

-

Paraformaldehyde (2.00 mol)

-

Zinc chloride (0.70 mol)

-

Dry Hydrogen Chloride (HCl) gas

-

Benzene and Ethanol for recrystallization

-

-

Procedure:

-

In a reaction kettle, sequentially add 1.50 mol of chlorobenzene, 1.00 mol of formic acid, 1.00 mol of biphenyl, 2.00 mol of paraformaldehyde, and 0.70 mol of zinc chloride.

-

Stir the mixture to ensure uniformity.

-

Introduce a stream of dry HCl gas into the mixture.

-

Maintain the reaction temperature between 25-55°C for 28 hours.

-

After the reaction is complete, wash the material in the reactor with water and then filter to obtain the crude product.

-

Recrystallize the crude product using a mixture of benzene and ethanol.

-

Filter the recrystallized product and dry to obtain the final purified 4,4'-bis(chloromethyl)-1,1'-biphenyl.

-

-

Reported Yield and Purity: This method has been reported to produce a product with a purity of 99.26% and a yield of 84.1%.

Protocol 2: Chloromethylation with By-product Recycling

This industrial process focuses on improving yield by recycling by-products from previous batches.[7]

-

Materials:

-

Petroleum ether

-

Biphenyl

-

By-products from previous synthesis (containing biphenyl monochloro benzyl and organic polymers)

-

Paraformaldehyde

-

Zinc chloride

-

Dry HCl gas

-

Toluene for recrystallization

-

-

Procedure:

-

Sequentially add petroleum ether, biphenyl, by-products, paraformaldehyde, and zinc chloride to a reactor. The molar ratio of biphenyl to by-products to paraformaldehyde to zinc chloride is specified as 1.0:0.4:2.3:0.6.[7]

-

Stir the mixture to ensure it is uniform.[7]

-

Introduce dry HCl gas to initiate the chloromethylation reaction under normal pressure.[7]

-

Maintain the reaction temperature at 25-35°C for 22-26 hours.[7]

-

Upon completion, wash the reaction mixture with water.[7]

-

Perform a solid-liquid separation to isolate the crude product.[7]

-

Recrystallize the crude product with toluene, followed by filtration and drying to yield 4,4'-bis(chloromethyl)-1,1'-biphenyl.[7]

-

-

Key Feature: The recycling of by-products helps to shift the reaction equilibrium, inhibit side reactions, and improve the overall yield.[7]

Role in Drug Development and Biological Activity

4,4'-Bis(chloromethyl)-1,1'-biphenyl is a versatile precursor in the development of new therapeutic agents.[1][3]

-

Antimicrobial and Antifungal Agents: It is used as a reagent in the synthesis of novel double quaternary ammonium salts that exhibit antimicrobial and antifungal activity.[1][2][4]

-

Anticancer Drug Delivery: The compound is utilized in the development of novel anticancer agents, where it can be incorporated into polymer-drug conjugates for targeted therapy.[3]

-

Advanced Drug Delivery Systems: Its reactive nature allows for the functionalization of polymers and nanoparticles, leading to the creation of materials with controlled-release properties, which can enhance drug efficacy and reduce side effects.[3]

-

Antibacterial Activity: Derivatives of BCMB, specifically 4,4'-bis(amidinomethyl)biphenyl dihydrochloride, have shown a high order of antibacterial activity in vitro against Mycobacterium tuberculosis.[8]

No specific signaling pathways directly modulated by 4,4'-bis(chloromethyl)-1,1'-biphenyl have been identified in the reviewed literature. Its biological relevance stems from its role as a synthetic building block for creating larger, biologically active molecules.

4-(Chloromethyl)-1,2-diphenylethane

Information on 4-(chloromethyl)-1,2-diphenylethane is less extensive compared to its biphenyl counterpart. It is a mono-chloromethylated derivative of 1,2-diphenylethane.

Physical and Chemical Properties

The available physical and chemical properties for 4-(Chloromethyl)-1,2-diphenylethane are presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅Cl | [9][10] |

| Molecular Weight | 230.73 g/mol | [9] |

| Appearance | White to pale cream crystals or powder | [11] |

| Melting Point | 38.0-45.0 °C | [11] |

| Assay (by GC) | ≥97.5% | [11] |

| CAS Number | 80676-35-3 | [9] |

Mandatory Visualizations

Synthesis Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl.

Caption: Workflow for the synthesis of high-purity BCMB.

Caption: Industrial synthesis of BCMB featuring by-product recycling.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4,4'-Bis(chloromethyl)-1,1'-biphenyl CAS#: 1667-10-3 [m.chemicalbook.com]

- 5. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. 4-(CHLOROMETHYL)-1,2-DIPHENYLETHANE, 98% CAS#: [m.chemicalbook.com]

- 11. 4-(Chloromethyl)-1,2-diphenylethane, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

In-Depth Technical Guide: Safety and Handling of 4,4'-Dichloromethyl-bibenzyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dichloromethyl-bibenzyl is a chlorinated aromatic hydrocarbon. Due to the presence of reactive chloromethyl groups and a biphenyl-like structure, it is presumed to be a hazardous chemical. This guide provides a summary of the known safety and handling information, drawing parallels from related compounds to ensure the highest safety standards in a laboratory setting.

Hazard Identification and Classification

While specific GHS classification for 4,4'-Dichloromethyl-bibenzyl is not available, based on data for analogous compounds, it should be treated as a substance with the following potential hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[1]

-

Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[1]

Signal Word: Warning

Hazard Statements (Presumed):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.[1]

-

H411: Toxic to aquatic life with long lasting effects.

Physical and Chemical Properties

Limited specific data for 4,4'-Dichloromethyl-bibenzyl is available. The table below includes data for the parent compound, bibenzyl, to provide context.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂Cl₂ | - |

| Molecular Weight | 251.15 g/mol | - |

| Appearance | Presumed to be a solid | - |

| Melting Point (Bibenzyl) | 50-53 °C | Sigma-Aldrich |

| Boiling Point (Bibenzyl) | 284 °C | Sigma-Aldrich |

| Solubility | Presumed to be insoluble in water; soluble in organic solvents. | General knowledge |

Toxicological Information

Specific quantitative toxicological data such as LD50 and LC50 values for 4,4'-Dichloromethyl-bibenzyl are not available in the public domain. However, data for the parent compound, bibenzyl, is provided below for reference. Given the addition of chloromethyl groups, 4,4'-Dichloromethyl-bibenzyl is expected to be significantly more toxic than bibenzyl.

| Route | Species | Value | Source |

| Oral LD50 (Bibenzyl) | Rat | 4518 mg/kg | [2] |

| Dermal LD50 (Bibenzyl) | Rabbit | >5 g/kg | [2] |

Potential Signaling Pathways of Toxicity

The precise mechanisms of toxicity for 4,4'-Dichloromethyl-bibenzyl have not been elucidated. However, as a chlorinated aromatic hydrocarbon, it may share toxicological pathways with similar compounds, such as polychlorinated biphenyls (PCBs). A potential mechanism involves the interaction with the Aryl Hydrocarbon Receptor (AhR) .

Caption: Potential Aryl Hydrocarbon Receptor (AhR) mediated toxicity pathway for 4,4'-Dichloromethyl-bibenzyl.

Experimental Protocols: Safe Handling and Procedures

Given the lack of specific data, a cautious approach is mandatory. The following protocols are based on best practices for handling hazardous chlorinated aromatic compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following table summarizes the recommended PPE.

| Body Part | Equipment | Standard |

| Eyes/Face | Chemical safety goggles and face shield | OSHA 29 CFR 1910.133, EN 166 |

| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat, and apron | - |

| Respiratory | NIOSH-approved respirator with organic vapor cartridges | OSHA 29 CFR 1910.134, EN 149 |

Engineering Controls

-

Ventilation: All work with 4,4'-Dichloromethyl-bibenzyl must be conducted in a certified chemical fume hood.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible.

General Handling Workflow

The following diagram illustrates a typical experimental workflow, emphasizing safety at each step.

Caption: A generalized workflow for experiments involving 4,4'-Dichloromethyl-bibenzyl.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.[3]

-

The storage area should be secured and accessible only to authorized personnel.

Disposal

-

All waste containing 4,4'-Dichloromethyl-bibenzyl must be treated as hazardous waste.

-

Dispose of in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in regular trash.

-

Use a licensed professional waste disposal service.[4]

Emergency Procedures

First-Aid Measures

| Exposure | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[2][5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][5] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]

-

Specific Hazards: May produce toxic fumes, including hydrogen chloride gas, upon combustion.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 5.1.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it in a labeled, sealed container for disposal. Avoid creating dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.

Conclusion

4,4'-Dichloromethyl-bibenzyl is a chemical that requires careful and informed handling due to its presumed hazardous nature. While specific toxicological data is limited, the information available for structurally related compounds necessitates the implementation of stringent safety protocols. Researchers, scientists, and drug development professionals must adhere to the guidelines outlined in this document to minimize risk and ensure a safe laboratory environment. Continuous efforts should be made to obtain a comprehensive SDS for this compound to refine these safety procedures further.

References

Spectroscopic Data of Bibenzyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of bibenzyl (1,2-diphenylethane) and its derivatives. The information contained herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where the characterization of these compounds is crucial. This guide presents quantitative spectroscopic data in clearly structured tables, details the experimental protocols for key analytical techniques, and includes a visualization of the general experimental workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the parent bibenzyl compound. This data is essential for the identification and characterization of bibenzyl and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for bibenzyl are presented below.

Table 1: ¹H NMR Spectroscopic Data for Bibenzyl

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 7.42 - 6.99 | Multiplet | 10H | Aromatic Protons (Ar-H) |

| 2.91 | Singlet | 4H | Methylene Protons (-CH₂-CH₂-) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Bibenzyl

| Chemical Shift (δ) [ppm] | Assignment |

| 141.8 | C (quaternary aromatic) |

| 128.4 | CH (aromatic) |

| 128.3 | CH (aromatic) |

| 125.9 | CH (aromatic) |

| 38.0 | -CH₂- |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for bibenzyl are listed below.

Table 3: FT-IR Spectroscopic Data for Bibenzyl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085, 3062, 3026 | Medium | C-H stretch (aromatic) |

| 2925, 2854 | Medium | C-H stretch (aliphatic) |

| 1603, 1495, 1453 | Strong | C=C stretch (aromatic ring) |

| 748, 698 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for bibenzyl, obtained by electron ionization (EI), are summarized below.

Table 4: Mass Spectrometry Data for Bibenzyl (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 182 | 46 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 41 | [C₅H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima for bibenzyl are presented below.

Table 5: UV-Vis Spectroscopic Data for Bibenzyl

| λmax (nm) | Solvent |

| 196, 260 | Acidic mobile phase (pH ≤ 3)[1] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the bibenzyl compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube and gently agitate until the sample is completely dissolved.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse program

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Reference: CDCl₃ solvent peak at 77.16 ppm

Infrared (IR) Spectroscopy (Solid State)

Thin Solid Film Method:

-

Dissolve a small amount of the bibenzyl compound in a volatile solvent such as methylene chloride or acetone.

-

Apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Mount the salt plate in the sample holder of the FT-IR spectrometer.

Nujol Mull Method:

-

Grind a few milligrams of the solid bibenzyl sample to a fine powder using an agate mortar and pestle.

-

Add a drop or two of Nujol (mineral oil) to the powdered sample.

-

Continue grinding until a smooth, uniform paste is formed.

-

Transfer a small amount of the mull onto a salt plate and place a second salt plate on top, gently pressing to create a thin film.

-

Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

For volatile compounds like bibenzyl, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into the ion source.

Instrumental Parameters:

-

Electron Energy: 70 eV[3]

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

-

Scan Range: m/z 40-400

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the bibenzyl compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.

-

Perform serial dilutions to obtain a series of solutions with concentrations that result in absorbance values within the linear range of the instrument (typically 0.1-1.0 AU).

Instrumental Parameters:

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer[4]

-

Wavelength Range: 200-400 nm[4]

-

Blank: The pure solvent used for sample preparation.

-

Cuvette Path Length: 1 cm

-

Scan Speed: Medium

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of bibenzyl compounds.

References

- 1. UV-Vis Spectrum of Bibenzyl | SIELC Technologies [sielc.com]

- 2. Study of bis(bibenzyls) in bryophytes using electron ionization time-of-flight and electrospray ionization triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of Bibenzyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bibenzyl derivatives, a class of naturally occurring polyphenolic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. Found in a variety of plant species, particularly in orchids and liverworts, these compounds exhibit a wide spectrum of pharmacological effects, including antimicrobial, antioxidant, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the core biological activities of bibenzyl derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Antimicrobial Activity

Bibenzyl derivatives have demonstrated notable inhibitory effects against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death[1].

Quantitative Antimicrobial Data

The antimicrobial efficacy of various bibenzyl derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Bletistrin F | Staphylococcus aureus ATCC 6538 | 3-28 | [2] |

| Bletistrin G | Staphylococcus aureus ATCC 6538 | 3-28 | [2] |

| Bletistrin J | Staphylococcus aureus ATCC 6538 | 3-28 | [2] |

| Bulbocol | Staphylococcus aureus ATCC 6538 | 3-28 | [2] |

| Shanciguol | Staphylococcus aureus ATCC 6538 | 3-28 | [2] |

| Shancigusin B | Staphylococcus aureus ATCC 6538 | 3-28 | [2] |

| Riccardin C | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to vancomycin | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared from a fresh culture and adjusted to a specific turbidity, typically 0.5 McFarland standard.

-

Serial Dilution: The bibenzyl derivative is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

Many bibenzyl derivatives exhibit potent antioxidant properties, acting as free radical scavengers and protecting cells from oxidative damage. This activity is often linked to the presence of phenolic hydroxyl groups in their structures.

Quantitative Antioxidant Data

The antioxidant capacity is frequently assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results are often expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals.

| Compound | Assay | IC50 (µM) | Reference |

| 3,12-dihydroxy-5-methoxybibenzyl | ABTS | More active than other tested derivatives | [3][4] |

| 5,12-dihydroxy-3-methoxydibenzyl-6-carboxylic acid | β-carotene and linoleic acid oxidation | Highest activity after 1h | [3][4] |

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared and protected from light.

-

Reaction Mixture: Various concentrations of the bibenzyl derivative are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined from a dose-response curve.

Anticancer Activity

Several bibenzyl derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer mechanisms often involve the induction of apoptosis (programmed cell death).

Quantitative Anticancer Data

The cytotoxic potential of bibenzyl derivatives is commonly evaluated by determining their IC50 values, which is the concentration of the compound that inhibits 50% of cancer cell growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) | Human lung cancer H460 | 100 ± 5.18 | [5] |

| 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) | Human lung cancer H292 | 100 ± 8.73 | [5] |

| 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) | Human lung cancer H23 | 188.89 ± 8.30 | [5] |

| Compound 6 (unspecified structure) | MCF-7 (Breast cancer) | 11.7 | [6] |

| Compound 6 (unspecified structure) | HepG2 (Liver cancer) | 0.21 | [6] |

| Compound 6 (unspecified structure) | A549 (Lung cancer) | 1.7 | [6] |

Signaling Pathway: Induction of Apoptosis

Bibenzyl derivatives can trigger apoptosis through various signaling cascades. For instance, 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) has been shown to up-regulate the tumor suppressor protein p53. This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Mcl-1, ultimately activating the caspase cascade and leading to cell death[5].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the bibenzyl derivative for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Neuroprotective Activity

Certain bibenzyl derivatives have shown promise in protecting neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases. Their neuroprotective effects are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific signaling pathways.

Signaling Pathway: Neuroprotection via NF-κB Modulation

Chrysotoxine, a bibenzyl compound, has been found to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced apoptosis. It achieves this by inhibiting the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By blocking the translocation of NF-κB to the nucleus, chrysotoxine prevents the up-regulation of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) release, thereby mitigating neuronal damage[7].

Conclusion

Bibenzyl derivatives represent a promising class of natural products with a wide array of biological activities. Their demonstrated antimicrobial, antioxidant, anticancer, and neuroprotective effects warrant further investigation for the development of novel therapeutic agents. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals to advance the understanding and application of these versatile compounds. Further structure-activity relationship (SAR) studies are crucial to optimize their potency and selectivity for specific therapeutic targets.

References

- 1. [Design, Synthesis and Structure-activity Relationship Study of a Series of Bis(bibenzyl)-type Natural Products, Riccardin C Derivatives, as Candidate Anti-MRSA Agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial bibenzyl derivatives from the tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant bibenzyl derivatives from Notholaena nivea Desv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A bibenzyl from Dendrobium ellipsophyllum induces apoptosis in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chrysotoxine, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

4,4'-Dichloromethyl-bibenzyl: A Technical Guide for Chemical and Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Dichloromethyl-bibenzyl, a chemical intermediate with potential applications in pharmaceutical synthesis. Due to the limited publicly available data specifically for 4,4'-Dichloromethyl-bibenzyl, this document leverages information on its parent compound, bibenzyl, and analogous chemical transformations of structurally related molecules. Evidence points to its role as a precursor in the synthesis of pharmacologically active compounds.

Core Compound Properties: Bibenzyl

To establish a baseline, the physical and chemical properties of the parent compound, bibenzyl (1,2-diphenylethane), are summarized below. These properties are crucial for understanding the behavior of its derivatives.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₄ | [1][2][3] |

| Molecular Weight | 182.26 g/mol | [4] |

| Appearance | Colorless crystalline solid / White needle-like or small patchy crystals | [1][2] |

| Melting Point | 52.0–52.5 °C | [1][3] |

| Boiling Point | 284 °C | [1][2][3] |

| Density | 0.9782 g/cm³ at 25°C | [1][2] |

| Solubility | Insoluble in water; Soluble in ether, chloroform, and hot ethanol. | [2][3] |

Synthesis of 4,4'-Dichloromethyl-bibenzyl: An Analogous Experimental Protocol

Reaction: Bibenzyl undergoes chloromethylation at the para positions of both phenyl rings to yield 4,4'-Dichloromethyl-bibenzyl.

Reagents and Conditions (Analogous Procedure):

-

Substrate: Bibenzyl

-

Chloromethylating Agents: Paraformaldehyde and hydrogen chloride gas

-

Catalyst: Zinc chloride (ZnCl₂) or another suitable Lewis acid

-

Solvent: Acetic acid or an inert solvent such as petroleum ether

-

Temperature: Typically maintained between 25-60°C

-

Reaction Time: 22-26 hours

Illustrative Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet, and condenser, combine bibenzyl, paraformaldehyde, and zinc chloride in a suitable solvent like petroleum ether.

-

Stir the mixture and introduce a steady stream of dry hydrogen chloride gas.

-

Maintain the reaction temperature within the specified range (e.g., 25-35°C) for the duration of the reaction (e.g., 22-26 hours).

-

Upon completion, the reaction mixture is typically quenched with water.

-

The crude product can be isolated by solid-liquid separation.

-

Purification can be achieved by recrystallization from a suitable solvent, such as toluene, to yield 4,4'-Dichloromethyl-bibenzyl.

Note: This is an analogous protocol. The specific molar ratios, reaction times, and purification methods would need to be optimized for the bis-chloromethylation of bibenzyl.

Synthetic Utility and Downstream Applications

4,4'-Dichloromethyl-bibenzyl is a valuable intermediate due to the reactivity of its chloromethyl groups, which allows for further chemical modifications. A key application is in the synthesis of diamidine compounds, which are of interest for their pharmacological properties.

Synthesis of 4,4′-bis(amidinomethyl)bibenzyl

The chloromethyl groups of 4,4'-Dichloromethyl-bibenzyl can be converted to amidine functionalities. This transformation is pivotal as it leads to compounds with demonstrated biological activity.

The following diagram illustrates the synthetic pathway from bibenzyl to 4,4′-bis(amidinomethyl)bibenzyl.

Biological Activity of Derivatives

While there is no specific information on the biological activity or signaling pathways of 4,4'-Dichloromethyl-bibenzyl itself, its derivative, 4,4′-bis(amidinomethyl)bibenzyl dihydrochloride , has been shown to possess a high order of antibacterial activity. Specifically, it has been tested in vitro against cultures of Mycobacterium tuberculosis H37Rv, indicating its potential as a lead compound in the development of new antitubercular agents. This highlights the importance of 4,4'-Dichloromethyl-bibenzyl as a key intermediate in accessing potentially therapeutic molecules.

References

An In-depth Technical Guide to the Discovery and History of Bibenzyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bibenzyl Compounds

Bibenzyls are a class of organic compounds characterized by a core 1,2-diphenylethane structure, which consists of two benzene rings linked by an ethane bridge.[1] This fundamental scaffold can be variously substituted, leading to a wide array of derivatives with diverse chemical properties and biological activities.

Core Chemical Structure

The basic structure of bibenzyl is deceptively simple, yet it forms the backbone of numerous natural products. Bibenzyls can be categorized based on their structural complexity into simple bibenzyls, bis-bibenzyls (dimers), and other derivatives such as glycosides and prenylated forms.[2][3] This structural diversity is a key factor in their wide range of biological effects.

Natural Occurrence and Significance

Bibenzyl compounds are widely distributed in the plant kingdom, with a notable abundance in certain families of bryophytes (particularly liverworts), orchids (such as those from the Dendrobium genus), and in the tubers of plants like Bletilla striata.[4][5][6] In plants, they are thought to function as phytoalexins, providing defense against pathogens and environmental stressors.[7] Their presence in traditional medicinal preparations has spurred significant interest in their pharmacological potential.

Early Discovery and Isolation

The history of bibenzyl compounds is intertwined with the development of organic synthesis and the exploration of natural products. While pinpointing the exact first discovery of the parent 1,2-diphenylethane molecule is challenging, early 20th-century chemical literature provides clear descriptions of its synthesis. A notable early account of the synthesis of bibenzyl via the Wurtz reaction was documented in 1912.

The exploration of bibenzyls as natural products gained significant momentum later in the 20th century. A landmark in this field was the isolation and characterization of the first bisbibenzyls, marchantin A and riccardin A, in 1982 and 1983, respectively, by Asakawa and his team from liverworts.[4] This discovery opened the door to the investigation of a vast new family of complex natural products.

The Dawn of Synthesis

The ability to synthesize bibenzyls in the laboratory has been crucial for confirming their structures and exploring their structure-activity relationships.

Early Synthetic Approaches

Two classical reactions in organic chemistry were instrumental in the early synthesis of the bibenzyl core:

-

Wurtz Reaction: This method involves the coupling of two benzyl halide molecules in the presence of sodium metal.

-

Friedel-Crafts Alkylation: This approach utilizes the alkylation of a benzene ring with a suitable electrophile, such as 1,2-dihaloethane, in the presence of a Lewis acid catalyst.

Evolution of Synthetic Methodologies

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing the bibenzyl scaffold, with palladium-catalyzed cross-coupling reactions being particularly prominent.

| Method | Description | Key Features |

| Wurtz Reaction | Coupling of benzyl halides with sodium metal. | Historical significance; often low yielding due to side reactions. |

| Friedel-Crafts Alkylation | Alkylation of benzene with a two-carbon electrophile. | A classic method; can be limited by polysubstitution and rearrangement. |

| Reduction of Stilbenes | Hydrogenation of the double bond in stilbene. | A straightforward method if the corresponding stilbene is accessible. |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a benzyl halide with a benzylboronic acid derivative. | High yielding, excellent functional group tolerance, and versatile. |

Unveiling Biological Activities

Bibenzyl compounds exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug discovery and development.

From Phytoalexins to Pharmacology

Initially recognized for their role in plant defense, the investigation of bibenzyls has revealed a wealth of pharmacological properties, including antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective effects.[2][3]

Key Biological Activities (Tabulated Summary of Quantitative Data)

The following tables summarize some of the reported quantitative data for the biological activities of selected bibenzyl compounds.

Table 1: Anticancer Activity of Selected Bibenzyls

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) | H460 (Lung) | 100 ± 5.18 | [3] |

| 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) | H292 (Lung) | 100 ± 8.73 | [3] |

| 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) | H23 (Lung) | 188.89 ± 8.30 | [3] |

| Bletstrin E (2a) | L929 (murine fibrosarcoma) | 25.7 ± 2.3 | [4] |

| Bletstrin E (2b) | L929 (murine fibrosarcoma) | 21.7 ± 1.7 | [4] |

Table 2: Antimicrobial Activity of Selected Bibenzyls

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Bletistrin F | S. aureus ATCC 6538 | 3-28 | [8] |

| Bletistrin G | S. aureus ATCC 6538 | 3-28 | [8] |

| Bletistrin J | S. aureus ATCC 6538 | 3-28 | [8] |

| Bulbocol | S. aureus ATCC 6538 | 3-28 | [8] |

| Shanciguol | S. aureus ATCC 6538 | 3-28 | [8] |

| Shancigusin B | S. aureus ATCC 6538 | 3-28 | [8] |

| Bletstrin D (3a) | Methicillin-resistant S. aureus ATCC 43300 | 52-105 | [4] |

| Bletstrin D (3b) | S. aureus ATCC 6538 | 52-105 | [4] |

Elucidation of Signaling Pathways

A crucial aspect of understanding the therapeutic potential of bibenzyls is the elucidation of their molecular mechanisms of action, including their effects on key cellular signaling pathways.

Case Study: Bibenzyls and Apoptosis Induction

Several bibenzyl compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2][3] This is a highly sought-after characteristic for anticancer agents. The mechanism often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

Case Study: Bibenzyls and the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases, and the NF-κB signaling pathway is a key regulator of the inflammatory response. Some bibenzyls have been found to exert anti-inflammatory effects by inhibiting this pathway.[9]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in bibenzyl research.

Protocol: Isolation of Bibenzyls from a Natural Source (e.g., Dendrobium species)

-

Extraction: The dried and powdered plant material (e.g., stems of Dendrobium officinale) is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).

-

Chromatographic Separation: The bibenzyl-rich fraction (often the ethyl acetate fraction) is subjected to various chromatographic techniques for purification. This may include column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, including nuclear magnetic resonance (NMR) (1H, 13C, COSY, HMQC, and HMBC) and mass spectrometry (MS).

Protocol: General Synthesis of a Bibenzyl Compound (Suzuki Coupling)

-

Reaction Setup: A reaction flask is charged with a benzyl halide (1.0 eq.), a benzylboronic acid or ester (1.1 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

-

Solvent Addition: A suitable solvent system, such as a mixture of toluene and water, is added to the flask.

-

Reaction Conditions: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: The reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure bibenzyl compound.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are treated with various concentrations of the bibenzyl compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are then incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration.

References

- 1. mdpi.com [mdpi.com]

- 2. Cyclic bisbibenzyls induce growth arrest and apoptosis of human prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A bibenzyl from Dendrobium ellipsophyllum induces apoptosis in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Antibacterial bibenzyl derivatives from the tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel phenanthrene/bibenzyl trimers from the tubers of Bletilla striata attenuate neuroinflammation via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4'-Dichloromethyl-bibenzyl from Bibenzyl

Abstract

Introduction

Bibenzyl (1,2-diphenylethane) is a precursor for various functionalized molecules. The introduction of chloromethyl groups at the 4 and 4' positions yields 4,4'-dichloromethyl-bibenzyl, a versatile intermediate for further chemical modifications. This derivative can be used in the synthesis of polymers, pharmaceutical compounds, and other fine chemicals.[8] The protocol described herein utilizes the Blanc chloromethylation reaction, a well-established method for introducing a chloromethyl group onto an aromatic ring.[5][6][7]

Reaction Scheme:

Experimental Protocol

This protocol is based on analogous chloromethylation of aromatic compounds and should be performed by trained personnel in a well-ventilated fume hood due to the use of hazardous reagents.

2.1 Materials and Reagents

-

Bibenzyl (C₁₄H₁₄)

-

Paraformaldehyde ((CH₂O)n)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Petroleum Ether

-

Toluene

-

Dry Hydrogen Chloride (HCl) gas

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

2.2 Equipment

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Reflux condenser

-

Heating mantle with temperature controller

-

Buchner funnel and filter flask

-

Standard laboratory glassware

2.3 Detailed Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add petroleum ether, bibenzyl, paraformaldehyde, and anhydrous zinc chloride.

-

Chloromethylation: Stir the mixture uniformly and begin bubbling dry hydrogen chloride gas through the suspension.

-

Reaction Conditions: Maintain the reaction temperature between 25-35°C and continue the reaction for 22-26 hours.[3][4]

-

Work-up: After the reaction is complete, stop the flow of HCl gas and cool the mixture to room temperature. Wash the reaction mixture with water to remove the catalyst and any unreacted formaldehyde.

-

Isolation of Crude Product: Separate the organic layer and wash it with deionized water until the washings are neutral. The crude product may precipitate out. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from toluene to obtain pure 4,4'-dichloromethyl-bibenzyl.[3][4]

-

Drying: Dry the purified product in a vacuum oven.

Data Presentation

The following table summarizes representative quantitative data from analogous chloromethylation reactions of biphenyl, which can be used as a starting point for optimizing the synthesis of 4,4'-dichloromethyl-bibenzyl.

| Parameter | Value | Reference |

| Reactants | ||

| Biphenyl | 1.0 mol | [4] |

| Paraformaldehyde | 2.3 mol | [4] |

| Zinc Chloride | 0.6 mol | [4] |

| Solvent | Petroleum Ether | [3][4] |

| Reaction Conditions | ||

| Temperature | 25-35 °C | [3][4] |

| Reaction Time | 22-26 hours | [3][4] |

| Results | ||

| Yield | >80% | [1] |

| Purity | >99% (after recrystallization) | [1] |

Visualizations

4.1 Experimental Workflow

References

- 1. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]

- 2. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 3. caloongchem.com [caloongchem.com]

- 4. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Dichloromethyl-Aromatic Compounds in Polymer Chemistry

A Note on 4,4'-Dichloromethyl-bibenzyl: While the inquiry specifically mentions 4,4'-Dichloromethyl-bibenzyl, a thorough review of scientific literature indicates that this specific monomer is not commonly utilized in polymer chemistry. However, the broader class of α,α'-dihalo-p-xylenes, which share the reactive dichloromethyl functionalities, are extensively used as precursors for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. These polymers are of significant interest for their applications in organic electronics. This document will, therefore, focus on the applications of a representative and well-documented monomer from this class, 1,4-bis(bromomethyl)-2-methoxy-5-(2'-ethyl)hexyloxybenzene, the precursor to the widely studied polymer MEH-PPV. The principles and protocols described are broadly applicable to other dichloromethyl and dibromomethyl aromatic compounds.

Application Notes

The primary application of dichloromethyl-aromatic compounds in polymer chemistry is in the synthesis of conjugated polymers, most notably poly(p-phenylene vinylene) (PPV) and its derivatives. These materials are renowned for their electroluminescent and photovoltaic properties, making them key components in a variety of organic electronic devices.

Key Applications:

-

Organic Light-Emitting Diodes (OLEDs): PPV and its derivatives are used as the emissive layer in OLEDs. By modifying the chemical structure of the monomer, the color of the emitted light can be tuned across the visible spectrum. For instance, PPV itself emits in the yellow-green region.

-

Organic Photovoltaics (OPVs) / Solar Cells: The semiconducting nature of PPV derivatives allows them to be used as donor materials in the active layer of organic solar cells.[1] Their ability to absorb light and generate charge carriers is central to this application.

-

Field-Effect Transistors (FETs): While less common than in OLEDs and OPVs, some PPV derivatives have been investigated for use as the active channel material in organic field-effect transistors.

-

Sensors: The fluorescence of PPV-based polymers can be quenched or enhanced in the presence of certain analytes, forming the basis for chemical and biological sensors.

The properties of the final polymer, such as solubility, processability, and optoelectronic characteristics, are highly dependent on the substituents on the aromatic ring of the monomer. For example, the inclusion of long, branched alkyl or alkoxy side chains, as in the case of MEH-PPV, enhances the solubility of the polymer in common organic solvents, facilitating its processing into thin films for device fabrication.[2]

Quantitative Data Summary:

The molecular weight and thermal properties of PPV derivatives are critical for their performance and stability in devices. The following table summarizes typical data for PPV derivatives synthesized via the Gilch polymerization.

| Polymer Type | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Decomposition Temperature (Td) (°C) | Glass Transition Temperature (Tg) (°C) |

| Substituted PPV Derivatives[2] | - | 8.0 x 10⁴ - 8.0 x 10⁵ | 2.67 - 7.80 | 355 - 410 | 104 - 251 |

| Hyperbranched PPV Derivatives[1] | - | ~ 10⁶ | - | 358 - 382 | - |

| MEH-PPV (Low MW)[3] | - | 3.2 x 10⁴ | - | - | - |

| MEH-PPV (High MW)[3] | - | 3.97 x 10⁵ | - | - | - |

Experimental Protocols

The most common method for synthesizing PPV derivatives from dichloromethyl or dibromomethyl aromatic compounds is the Gilch polymerization . This method involves the base-induced dehydrohalogenation of the monomer.

Protocol: Synthesis of Hyperbranched PPV Derivatives via Gilch Polymerization [1]

Materials:

-

Monomer A: 1,4-bis(bromomethyl)-2-methoxy-5-(2'-ethyl)hexyloxybenzene

-

Monomer B: 1,3,5-tris(bromomethyl)benzene

-

Potassium tert-butoxide (2.0 M solution in THF)

-

Dry Tetrahydrofuran (THF)

-

Methanol

-

Chloroform

Procedure:

-

In a nitrogen-purged flask cooled to 0 °C, dissolve the desired molar ratio of Monomer A and Monomer B in dry THF.

-

Slowly add a solution of potassium tert-butoxide (2.0 M in THF) to the stirred monomer solution over a period of 1 hour.

-